1,4-Dioxaspiro[4.5]dec-7-ene
Overview
Description
1,4-Dioxaspiro[4.5]dec-7-ene is a compound that belongs to the class of organic chemicals known as spiro compounds, which are characterized by a bicyclic structure with one or more atoms shared between the rings. The compound has been studied for its potential use in various applications, including as a synthetic intermediate in pharmaceuticals, liquid crystals, and insecticides .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene and its derivatives has been explored through various methods. One approach involves the use of focused microwave irradiation (MWI) to synthesize novel diazaspirodecanes, which are structurally related to 1,4-Dioxaspiro[4.5]dec-7-ene, in solvent-free conditions using p-toluenesulfonic acid as a catalyst . Another method includes the alkylation of pyrrolidine enamine intermediates to produce 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are also structurally related . Additionally, stereoisomers of dioxaspirodecanes have been synthesized from natural starting materials such as ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step . A one-step synthesis from β-phenylsulfonyl dihydrofurans and γ-lactones has also been reported, showcasing high stereoselectivity .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]dec-7-ene and its analogs is characterized by the presence of a spiroketal core, which is a structural motif found in many natural products. The synthesis of these compounds often involves the formation of this spiroketal ring system, which can be achieved through various cyclization reactions. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and physical properties .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions due to its bifunctional nature. For instance, it can be synthesized via selective deketalization in acidic solution . The compound and its derivatives can also participate in spirocyclization reactions, as demonstrated in the synthesis of 1,7-dioxaspiro[4.5]decanes from a 3-methylidenepentane-1,5-dianion synthon . Furthermore, the presence of functional groups such as triazole, piperidine, and sulfonamide in some derivatives allows for additional chemical transformations and the exploration of antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxaspiro[4.5]dec-7-ene derivatives are influenced by their molecular structure. These properties include melting points, solubility, and reactivity, which are important for their potential applications. The compounds have been characterized using various spectroscopic techniques such as MS, FT-IR, 1H NMR, 13C NMR, and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . The synthesis of these compounds often aims to optimize yields, reaction times, and selectivity by adjusting reaction conditions such as temperature, solvent, and catalyst choice .
Scientific Research Applications
Synthetic Intermediate in Organic Chemicals
1,4-Dioxaspiro[4.5]dec-7-ene serves as a significant bifunctional synthetic intermediate in the production of various organic chemicals. Its applications extend to the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrated its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, highlighting the efficiency of the process and the high yield of the product (Zhang Feng-bao, 2006).
In Synthesis of Spirocyclic Compounds
1,4-Dioxaspiro[4.5]dec-7-ene is instrumental in the synthesis of various spirocyclic compounds. For instance, it is used in the synthesis of 1,7-Dioxaspiro[5.5]undec-4-enes and 1,6-Dioxaspiro[4.5]dec-3-enes through acid-catalyzed ring closure of methoxyallenes (P. Kocieński & R. Whitby, 1991).
In Pharmacological Research
While direct information on pharmacological applications of 1,4-Dioxaspiro[4.5]dec-7-ene was limited, closely related compounds, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, have been synthesized and evaluated for dopamine agonist activity, indicating a potential research area for related compounds (A. Brubaker & M. Colley, 1986).
In Organic Synthesis Processes
1,4-Dioxaspiro[4.5dec-7-ene is utilized in various organic synthesis processes, such as dichlorovinylation of enolates. This compound is a key intermediate in producing derivatives that have applications in different chemical syntheses (A. Kende & P. Fludzinski, 2003).
In Tandem Prins Cyclization
1,4-Dioxaspiro[4.5]dec-7-ene derivatives are synthesized using tandem Prins cyclization methods. This process is notable for its efficiency, offering good yields with diverse substitution patterns, which are significant for chemical synthesis and pharmaceutical research (L. M. Reddy et al., 2018).
In Chemical Communication Studies
Compounds structurally similar to 1,4-Dioxaspiro[4.5]dec-7-ene, like E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, have been identified in biological studies, such as in the chemical communication of certain insect species. This suggests potential research applications in entomology and ecology (U. Kohnle et al., 1992).
In Synthesis of Spiroheterocycles
1,4-Dioxaspiro[4.5]dec-7-ene and its derivatives have been used in the synthesis of new spiroheterocycles. These compounds, featuring 1,2,4-triazole, piperidine, and sulfonamide moieties, have shown significant antimicrobial activity, indicating their potential in medicinal chemistry research (H. M. Dalloul et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKUUYIVLCZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221150 | |
Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]dec-7-ene | |
CAS RN |
7092-24-2 | |
Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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